molecular formula C17H19ClN6O B12354444 3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole

3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B12354444
M. Wt: 358.8 g/mol
InChI Key: SIUOSDXJHWUFGU-UHFFFAOYSA-N
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Description

3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazatetracyclo core, which is a highly strained and reactive structure, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole involves multiple steps, starting with the preparation of the tetrazatetracyclo core. This core is typically synthesized through a series of cyclization reactions involving chlorinated precursors and nitrogen-containing reagents. The final step involves the introduction of the oxadiazole ring through a cyclization reaction with appropriate reagents under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazatetracyclo derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and cyclopropyl positions, using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include strong acids, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted oxadiazole and tetrazatetracyclo derivatives.

Scientific Research Applications

3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The tetrazatetracyclo core is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The oxadiazole ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole stands out due to its unique structural features and reactivity. Similar compounds include:

  • 9-Methyl-3-oxo-2,7,8,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),8,10,12,14-pentaene-6-carboxylic acid
  • 15-chloro-7-methyl-2,11-diazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,13,15-pentaene These compounds share the tetrazatetracyclo core but differ in their substituents and overall reactivity, making each compound unique in its applications and properties.

Properties

Molecular Formula

C17H19ClN6O

Molecular Weight

358.8 g/mol

IUPAC Name

3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole

InChI

InChI=1S/C17H19ClN6O/c18-10-3-4-12-11(7-10)15-19-5-6-23(15)17-13(20-8-24(12)17)14-21-16(25-22-14)9-1-2-9/h8-12H,1-7H2

InChI Key

SIUOSDXJHWUFGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)C3=C4N5CCN=C5C6CC(CCC6N4C=N3)Cl

Origin of Product

United States

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